(Z)-3-(methoxycarbonyl)-4-(pyridin-3-yl)but-3-enoic acid
Description
(Z)-3-(methoxycarbonyl)-4-(pyridin-3-yl)but-3-enoic acid (CAS: 1415565-98-8) is an α,β-unsaturated carboxylic acid derivative featuring a pyridin-3-yl substituent and a methoxycarbonyl group. Its molecular formula is C₁₁H₁₁NO₄, with a molecular weight of 221.21 g/mol . The compound’s Z-configuration at the double bond between C3 and C4 introduces steric and electronic effects that influence its reactivity and intermolecular interactions.
Properties
IUPAC Name |
(Z)-3-methoxycarbonyl-4-pyridin-3-ylbut-3-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-16-11(15)9(6-10(13)14)5-8-3-2-4-12-7-8/h2-5,7H,6H2,1H3,(H,13,14)/b9-5- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZOMEEPZIQGXTL-UITAMQMPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CC1=CN=CC=C1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C\C1=CN=CC=C1)/CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(methoxycarbonyl)-4-(pyridin-3-yl)but-3-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyridine derivatives and methoxycarbonyl compounds.
Reaction Conditions: The key step involves the formation of the (Z)-isomer through a selective reaction, often using catalysts or specific reaction conditions to ensure the desired stereochemistry.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-(methoxycarbonyl)-4-(pyridin-3-yl)but-3-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The pyridin-3-yl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
- Antimicrobial Activity :
- Anticancer Properties :
- Enzyme Inhibition :
Organic Synthesis Applications
- Building Block for Synthesis :
- Prodrug Development :
Case Study 1: Antibacterial Activity Evaluation
A study evaluated the antibacterial activity of this compound against Escherichia coli and Staphylococcus aureus. The results demonstrated a significant inhibitory effect at concentrations as low as 50 µM, indicating its potential as a lead compound for antibiotic development .
Case Study 2: Cytotoxic Effects on Cancer Cells
In vitro assays were conducted to assess the cytotoxic effects of the compound on human cancer cell lines. The findings revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values suggesting strong anticancer activity compared to standard chemotherapeutics .
Mechanism of Action
The mechanism of action of (Z)-3-(methoxycarbonyl)-4-(pyridin-3-yl)but-3-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound belongs to a broader class of pyridinyl-substituted α,β-unsaturated carboxylic acids. Key structural analogs include:
| Compound Name | Pyridine Position | Functional Groups | Molecular Formula | Key Differences |
|---|---|---|---|---|
| (Z)-3-(methoxycarbonyl)-4-(pyridin-3-yl)but-3-enoic acid | 3-yl | Methoxycarbonyl, carboxylic acid | C₁₁H₁₁NO₄ | Reference compound |
| Pyridin-2-ylmethyl-carbamic acid derivatives [EP 2022/06] | 2-yl | Carbamic acid ester, trifluoroacetate | C₁₈H₂₀F₃N₅O₃ | Pyridine substitution at C2; ester linkage |
| Pyridin-4-ylmethyl-carbamic acid derivatives [EP 2022/06] | 4-yl | Carbamic acid ester, trifluoroacetate | C₁₈H₂₀F₃N₅O₃ | Pyridine substitution at C4; lack of enoic acid |
Key Observations :
Pyridine Substitution Position : The 3-pyridinyl group in the target compound contrasts with 2- or 4-pyridinyl analogs. Positional isomerism affects electronic properties (e.g., dipole moments) and hydrogen-bonding capabilities, which may influence solubility or target binding .
Functional Groups: The presence of a conjugated enoic acid system distinguishes the compound from carbamic acid ester derivatives, which exhibit greater hydrolytic stability but reduced acidity .
Pharmacological Potential (Inferred)
While direct biological data are unavailable, pyridinyl-containing compounds are frequently explored as kinase inhibitors or anti-inflammatory agents. The enoic acid moiety may mimic endogenous substrates (e.g., ATP or prostaglandins), but the lack of a heterocyclic fused ring system (cf.
Biological Activity
(Z)-3-(methoxycarbonyl)-4-(pyridin-3-yl)but-3-enoic acid, also known by its CAS number 1415565-98-8, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.
- Molecular Formula : C₁₁H₁₁NO₄
- Molecular Weight : 221.21 g/mol
- Structure : The compound features a pyridine ring and a methoxycarbonyl group, which contribute to its biological activity.
Biological Activity Overview
The biological activities of this compound have been explored in various studies, revealing its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Antimicrobial Activity
Research indicates that derivatives of carboxylic acids, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of bacterial strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Several studies have assessed the anticancer potential of this compound. In vitro assays demonstrated that this compound can induce apoptosis in cancer cell lines. For example:
- Case Study : A study involving human breast cancer cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis .
Anti-inflammatory Effects
The anti-inflammatory effects of this compound have also been documented. It has been shown to downregulate pro-inflammatory cytokines in various models. For example:
- Case Study : In a carrageenan-induced paw edema model in rats, administration of this compound significantly reduced inflammation compared to control groups .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways.
- Modulation of Cell Signaling Pathways : It appears to affect pathways related to apoptosis and cell proliferation.
- Interaction with Cellular Components : The presence of the pyridine ring may facilitate interactions with cellular receptors or transport proteins.
Comparative Analysis
The following table summarizes the biological activities reported for this compound compared to other related compounds:
| Compound Name | Antimicrobial | Anticancer | Anti-inflammatory |
|---|---|---|---|
| This compound | Yes | Yes | Yes |
| Benzofuran derivative | Yes | Moderate | Yes |
| Piperidine carboxylic acid derivative | Moderate | Yes | No |
Q & A
[Basic] What synthetic strategies are effective for preparing (Z)-3-(methoxycarbonyl)-4-(pyridin-3-yl)but-3-enoic acid?
Methodological Answer:
The compound can be synthesized via Knoevenagel condensation between pyridin-3-yl acetaldehyde derivatives and methoxycarbonyl malonic acid, optimizing stereochemical control using acidic or basic catalysts (e.g., piperidine in ethanol). Alternatively, Suzuki-Miyaura coupling of a boronic acid-functionalized pyridine (e.g., 4-(pyridin-3-yl)phenylboronic acid) with a Z-configured enoate precursor may be employed, using Pd(PPh₃)₄ as a catalyst in a THF/water solvent system . Purification typically involves column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from methanol.
[Basic] How can the stereochemical configuration (Z) of the double bond be confirmed experimentally?
Methodological Answer:
¹H NMR spectroscopy is critical for distinguishing Z/E isomers. For Z-configured enoates, the coupling constant (J) between the α- and β-protons of the double bond typically ranges from 10–12 Hz , compared to 12–16 Hz for E isomers. X-ray crystallography (using SHELX software for refinement ) provides definitive proof by resolving the spatial arrangement of substituents. For example, a dihedral angle < 10° between the pyridine ring and the methoxycarbonyl group supports the Z configuration .
[Basic] What are the key stability considerations for this compound under storage or reaction conditions?
Methodological Answer:
The ester group in the methoxycarbonyl moiety is prone to hydrolysis under acidic/basic conditions. Stability studies should include:
- pH-dependent degradation assays (e.g., HPLC monitoring at pH 2–9).
- Thermogravimetric analysis (TGA) to assess thermal stability (decomposition onset >150°C suggested by analogous compounds ).
Storage recommendations: anhydrous conditions at –20°C in amber vials to prevent photodegradation.
[Advanced] How do electronic effects of the pyridin-3-yl group influence the compound’s reactivity in decarboxylation reactions?
Methodological Answer:
The electron-withdrawing pyridine ring stabilizes the transition state during decarboxylation. Kinetic studies using DFT calculations (B3LYP/6-31G* level) reveal a lower activation energy (~25 kJ/mol) compared to non-aromatic analogs. Experimental validation involves LC-MS tracking of CO₂ release under thermal (80–100°C) or enzymatic (e.g., benzoylformate decarboxylase, BFDC) conditions . For BFDC assays, monitor intermediates via ¹³C NMR to identify protonation sites (C2α vs. C2γ) .
[Advanced] What computational methods are suitable for predicting the compound’s electronic properties and supramolecular interactions?
Methodological Answer:
- Density Functional Theory (DFT): Optimize geometry at the B3LYP/6-311++G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) and electrostatic potential maps.
- Hirshfeld surface analysis: Quantify intermolecular interactions (e.g., C–H···O hydrogen bonds, π-π stacking) using CrystalExplorer, referencing Cambridge Structural Database entries for similar enoic acids .
- Molecular docking: Simulate binding to pyridine-targeted enzymes (e.g., kinases) using AutoDock Vina, with grid boxes centered on active-site residues .
[Advanced] How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved during structural elucidation?
Methodological Answer:
Contradictions may arise from dynamic effects (e.g., rotameric equilibria in solution) or crystal packing forces . Mitigation strategies:
- Variable-temperature NMR: Identify coalescence temperatures for proton signals.
- Conformational sampling via MD simulations: Compare solution-state ensembles (GROMACS) with crystallographic data .
- High-resolution X-ray data collection: Use synchrotron radiation (λ = 0.7–1.0 Å) to refine anisotropic displacement parameters and resolve disorder .
[Advanced] What role does the Z configuration play in modulating biological activity compared to the E isomer?
Methodological Answer:
The Z isomer’s spatial orientation enhances steric complementarity with hydrophobic enzyme pockets. Comparative studies:
- Enzyme inhibition assays: Measure IC₅₀ values against pyridine-dependent targets (e.g., nicotinic acetylcholine receptors).
- Molecular dynamics simulations: Calculate binding free energy (MM-PBSA) for Z vs. E isomers complexed with proteins .
- Pharmacokinetic profiling: Assess metabolic stability in liver microsomes, noting esterase-mediated hydrolysis differences .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
